

Application Note: Microplate-Based Anthrone Assay for High-Throughput Carbohydrate Screening

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Compound of Interest

Compound Name: Anthrone

Cat. No.: B1665570

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Introduction

The quantification of carbohydrates is a critical aspect of various research fields, including biofuel development, food science, and biopharmaceutical production.[1][2] The **anthrone** assay is a well-established colorimetric method for the determination of total carbohydrates.[3] In the presence of concentrated sulfuric acid, carbohydrates are hydrolyzed to monosaccharides, which are then dehydrated to form furfural or hydroxymethylfurfural. These compounds react with **anthrone** to produce a blue-green colored complex, the absorbance of which is proportional to the carbohydrate concentration.[3] This application note describes a miniaturized and automated protocol for the **anthrone** assay in a 96-well microplate format, enabling high-throughput screening of a large number of samples. This method significantly reduces reagent consumption, assay time, and the hazards associated with handling large volumes of concentrated acid compared to the traditional test tube-based method.[4]

Principle of the Assay

The **anthrone** assay is based on the reaction of carbohydrates with **anthrone** in a strongly acidic environment. The concentrated sulfuric acid hydrolyzes glycosidic bonds of polysaccharides and oligosaccharides to yield monosaccharides. These monosaccharides are then dehydrated to furfural (from pentoses) or hydroxymethylfurfural (from hexoses). The furfural derivatives subsequently condense with **anthrone** to form a blue-green complex that can be quantified by measuring its absorbance at approximately 620-630 nm.[3][4][5]

Materials and Reagents

- 96-well, flat-bottomed, polystyrene microplates (heat and chemical resistant)[4]
- Microplate reader with absorbance detection at 620 nm or 630 nm[4][6]
- Multichannel pipette or automated liquid handling system[7]
- Fume hood
- Water bath or incubator capable of maintaining 90-100°C[2][8]
- Ice bath
- Vortex mixer
- **Anthrone** (C₁₄H₁₀O)
- Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
- D-Glucose (or other appropriate carbohydrate standard)
- Deionized or distilled water
- Samples containing carbohydrates

Experimental Protocols

Preparation of Reagents

- **Anthrone** Reagent (0.2% w/v): Under a fume hood, slowly and carefully add 200 mg of **anthrone** to 100 mL of ice-cold concentrated sulfuric acid. Stir until the **anthrone** is completely dissolved. This reagent should be prepared fresh daily and kept on ice and protected from light.[4] Caution: Concentrated sulfuric acid is extremely corrosive and exothermic when mixed with water. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Always add acid to water, not the other way around. However, in this specific reagent preparation, **anthrone** is dissolved directly in concentrated acid.

- Glucose Standard Stock Solution (1 mg/mL): Dissolve 100 mg of D-glucose in 100 mL of deionized water. This stock solution can be stored at 4°C for a few weeks.
- Working Glucose Standards: Prepare a series of working standards by diluting the glucose stock solution with deionized water. A typical concentration range is 10 to 120 µg/mL.[1][2]

Sample Preparation

- Clarify samples by centrifugation or filtration if they contain particulate matter.
- Dilute samples as necessary to ensure that the carbohydrate concentration falls within the linear range of the standard curve.

Assay Procedure (96-Well Plate)

- Pipette Standards and Samples: Pipette 50 µL of each standard and sample into the wells of a 96-well microplate in triplicate. Include a blank control containing 50 µL of deionized water.
- Add **Anthrone** Reagent: Under a fume hood, carefully and slowly add 150 µL of the freshly prepared, cold **anthrone** reagent to each well using a multichannel pipette. Note: The addition of concentrated sulfuric acid is highly exothermic.
- Mix: Mix the contents of the wells thoroughly by gently tapping the plate or using a plate shaker at a low speed. Avoid splashing.
- Incubation: Cover the plate with a heat-resistant seal. Incubate the plate at 90°C for 17 minutes or in a boiling water bath (100°C) for 10 minutes.[2][8]
- Cooling: After incubation, immediately transfer the plate to an ice bath and cool for 5-10 minutes to stop the reaction.
- Absorbance Measurement: Remove any condensation from the plate bottom. Measure the absorbance at 620 nm or 630 nm using a microplate reader.[4]

Data Presentation

Standard Curve

A typical standard curve is generated by plotting the absorbance values of the glucose standards against their corresponding concentrations. The carbohydrate concentration in the unknown samples can then be determined from the linear regression equation of the standard curve.

Table 1: Example Glucose Standard Curve Data

Glucose Concentration (µg/mL)	Absorbance at 620 nm (Mean ± SD)
0 (Blank)	0.050 ± 0.005
10	0.150 ± 0.010
20	0.255 ± 0.012
40	0.460 ± 0.020
60	0.670 ± 0.025
80	0.880 ± 0.030
100	1.090 ± 0.035
120	1.300 ± 0.040

Assay Performance

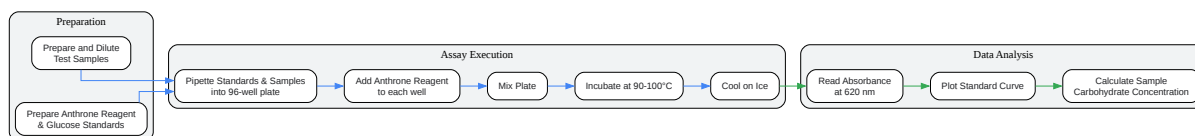
The performance of the microplate-based **anthrone** assay has been validated and shown to be robust and reliable.

Table 2: Summary of Assay Validation Parameters

Parameter	Typical Value	Reference
Linearity Range (Glucose)	10 - 120 µg/mL	[1][2]
Coefficient of Determination (R ²)	> 0.99	[1][2]
Intra-assay Variation (CV%)	0.45 - 4.79%	[1][2]
Inter-assay Variation (CV%)	2.48 - 8.94%	[1][2]
Recovery	90 - 105%	[1][2]

Visualizations

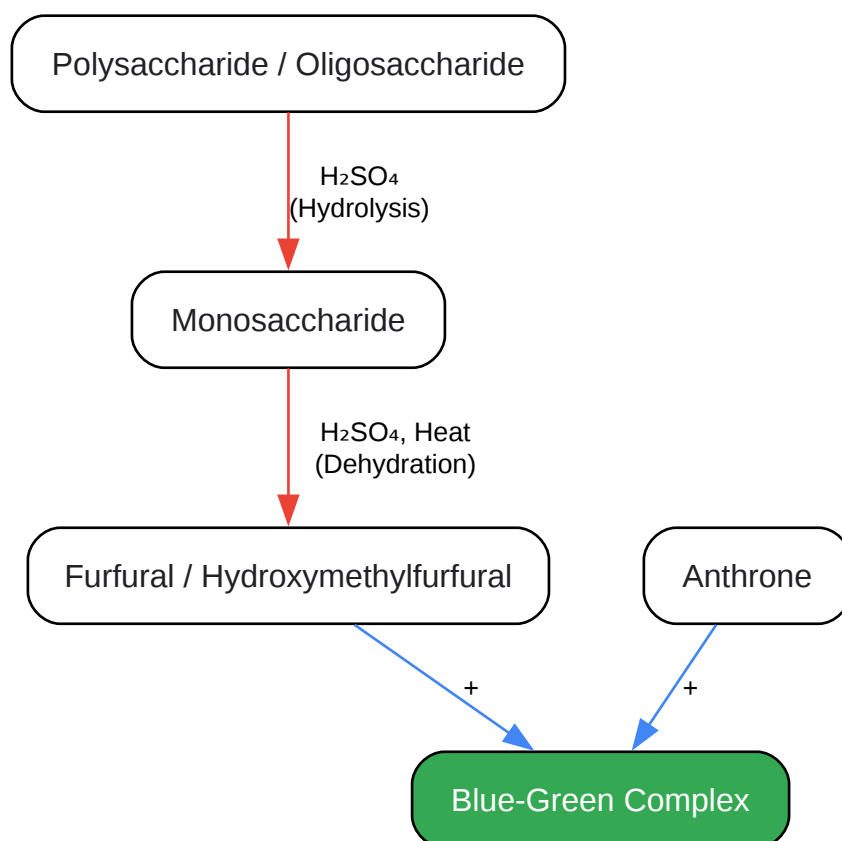
Experimental Workflow



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Caption: Experimental workflow for the microplate-based **anthrone** assay.

Principle of the Anthrone Reaction



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Caption: Chemical principle of the **anthrone** reaction for carbohydrate detection.

Conclusion

The microplate-based **anthrone** assay is a sensitive, accurate, and rapid method for the high-throughput quantification of carbohydrates.[1] Its adoption can significantly enhance laboratory efficiency, especially in research and quality control settings that require the analysis of a large number of samples. The reduced reagent volumes also contribute to a safer and more cost-effective workflow.[4]

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References

- 1. Rapid and sensitive anthrone-sulfuric acid assay in microplate format to quantify carbohydrate in biopharmaceutical products: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Automation of the anthrone assay for carbohydrate concentration determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
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